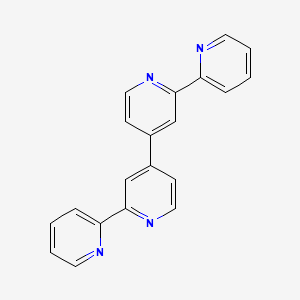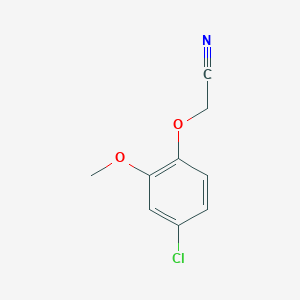![molecular formula C66H62F4N4O2S2 B15251173 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic molecule. It features multiple functional groups, including cyano groups, fluorinated indene moieties, and a pentacyclic core structure. Such compounds are often of interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indene core, introduction of fluorine atoms, and the construction of the pentacyclic structure. Typical reaction conditions might include:
Formation of the indene core: This could involve cyclization reactions, often catalyzed by acids or bases.
Fluorination: Introduction of fluorine atoms might be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Pentacyclic structure formation: This could involve a series of cycloaddition reactions, possibly under high-temperature conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can improve reaction efficiency and scalability.
Catalysis: Use of catalysts to lower activation energies and increase reaction rates.
Purification: Techniques like chromatography and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indene moieties.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Halogen atoms (fluorine) might be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indenes or pentacyclic derivatives.
Wissenschaftliche Forschungsanwendungen
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action would depend on the specific application. For example:
In organic electronics: The compound might function as a charge carrier, with its electronic properties influenced by the fluorine atoms and cyano groups.
In biological systems: It might interact with specific proteins or nucleic acids, with the cyano groups playing a key role in binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetracyanoethylene: Another cyano-containing compound with applications in organic electronics.
Fluorinated indenes: Compounds with similar indene cores but different substituents.
Pentacyclic aromatic hydrocarbons: Compounds with similar core structures but lacking the cyano and fluorine groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and a complex pentacyclic structure, which could confer unique electronic and photophysical properties.
Eigenschaften
Molekularformel |
C66H62F4N4O2S2 |
|---|---|
Molekulargewicht |
1083.3 g/mol |
IUPAC-Name |
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H62F4N4O2S2/c1-5-9-13-17-21-65(22-18-14-10-6-2)51-29-48-52(30-47(51)63-53(65)27-41(77-63)25-49-59(39(35-71)36-72)43-31-55(67)57(69)33-45(43)61(49)75)66(23-19-15-11-7-3,24-20-16-12-8-4)54-28-42(78-64(48)54)26-50-60(40(37-73)38-74)44-32-56(68)58(70)34-46(44)62(50)76/h25-34H,5-24H2,1-4H3/b49-25-,50-26- |
InChI-Schlüssel |
GOELTBVTOSCIEU-MNVDYYKOSA-N |
Isomerische SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)/C=C\5/C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)/C=C\8/C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
Kanonische SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


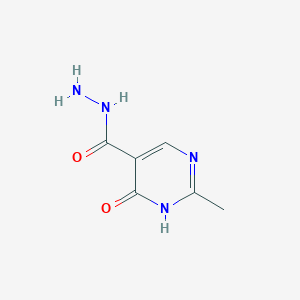
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
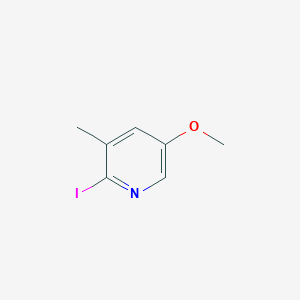

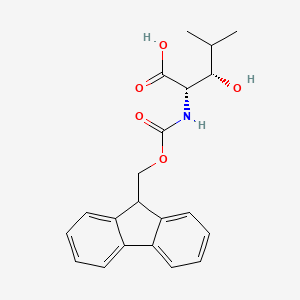
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)



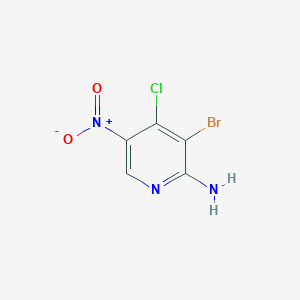
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
